molecular formula C30H34Cl2FN5O9 B12415611 Envonalkib citrate

Envonalkib citrate

Cat. No.: B12415611
M. Wt: 698.5 g/mol
InChI Key: WBLWTVLKQDRNHL-LMRHVHIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of envonalkib citrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Envonalkib citrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, which are identified in plasma, urine, and feces .

Scientific Research Applications

Envonalkib citrate has a wide range of scientific research applications, including:

Mechanism of Action

Envonalkib citrate exerts its effects by inhibiting the activity of anaplastic lymphoma kinase, a protein involved in the growth and survival of cancer cells. By blocking this kinase, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to tumor regression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Envonalkib citrate is unique in its potent activity against anaplastic lymphoma kinase-positive non-small cell lung cancer and its ability to delay brain metastasis progression. It has shown a higher objective response rate and longer duration of response compared to crizotinib .

Properties

Molecular Formula

C30H34Cl2FN5O9

Molecular Weight

698.5 g/mol

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1

InChI Key

WBLWTVLKQDRNHL-LMRHVHIWSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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